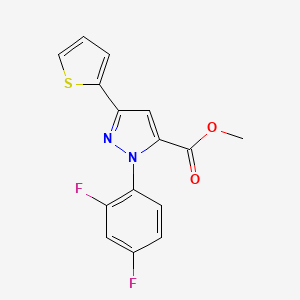![molecular formula C19H17NO2 B1434728 1-{4-[(2-Methylquinolin-4-yl)methoxy]phenyl}ethan-1-one CAS No. 1803610-76-5](/img/structure/B1434728.png)
1-{4-[(2-Methylquinolin-4-yl)methoxy]phenyl}ethan-1-one
Übersicht
Beschreibung
“1-{4-[(2-Methylquinolin-4-yl)methoxy]phenyl}ethan-1-one” is a chemical compound with the CAS Number: 1803610-76-5 . It has a molecular weight of 291.35 . The IUPAC name for this compound is 1-(4-((2-methylquinolin-4-yl)methoxy)phenyl)ethan-1-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H17NO2/c1-13-11-16(18-5-3-4-6-19(18)20-13)12-22-17-9-7-15(8-10-17)14(2)21/h3-11H,12H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Podands : A study by Shklyaev and Vshivkova (2014) discussed the synthesis of podands containing 3,4-dihydroisoquinoline fragments. These compounds were synthesized using reactions involving 1,1′-{ethane-1,2-diylbis[oxy(3-methoxybenzene-4,1-diyl)]}bis(2-methylpropan-1-ol) and other components, which is related to the chemical structure of interest (Yu. V. Shklyaev & T. Vshivkova, 2014).
Formation and Transformation of Esters : Research by Cherbuliez et al. (1967) on the reaction of isothiocyanate with diamines and hydrazine, involving the cyclization of certain thio-ureas, is relevant due to the similar chemical properties shared with 1-{4-[(2-Methylquinolin-4-yl)methoxy]phenyl}ethan-1-one (E. Cherbuliez et al., 1967).
High-Performance Liquid Chromatography : Yoshida, Moriyama, and Taniguchi (1992) found that 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, a compound with similarities to our compound of interest, serves as a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography (Tomohiko Yoshida et al., 1992).
Antitumor and Antimicrobial Applications : A study by Nair et al. (2014) synthesized derivatives of 2-methoxy-4-(3-methyl-2-phenyl-1,2,3,4-tetrahydroquinolin-4-yl)phenol, which were investigated for their inhibitory effects towards inflammatory, cancer, retinoic acid, cholesterol esterase, parasitic and microbial proteins. This study is relevant due to the structural similarities of these derivatives with this compound (P. P. Nair et al., 2014).
Wirkmechanismus
Biochemical Pathways
- Quinoline skeletons, including derivatives like this compound, have been explored for their anticancer potential. They can impact tumor growth through various mechanisms:
- By disrupting cell cycle progression, quinolines prevent uncontrolled cell division. Some quinolines induce programmed cell death, eliminating cancer cells. Quinolines may suppress blood vessel formation, limiting tumor growth. They interfere with cancer cell movement and metastasis. Quinolines can affect nuclear receptors involved in gene expression .
Pharmacokinetics (ADME)
- Information on absorption is not available. Data on the volume of distribution is lacking. No specific details about protein binding are provided .
Its potential therapeutic applications warrant exploration in drug research and development . 🌟
Biochemische Analyse
Biochemical Properties
1-{4-[(2-Methylquinolin-4-yl)methoxy]phenyl}ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with the enzyme disintegrin and metalloproteinase domain-containing protein 17 (ADAM17), which is responsible for the proteolytic release of soluble molecules from the cell surface . This interaction can modulate the activity of ADAM17, affecting the cleavage of its substrates and subsequent cellular responses.
Additionally, this compound has been shown to interact with other biomolecules, such as transporters and binding proteins, which facilitate its distribution within cells and tissues . These interactions are crucial for the compound’s bioavailability and overall biological activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the signaling pathways involved in inflammation and cell proliferation, leading to changes in gene expression profiles .
In cancer cells, this compound can induce apoptosis and inhibit cell growth by targeting specific signaling pathways and metabolic processes. This makes it a potential candidate for anticancer therapy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For example, its interaction with ADAM17 leads to the inhibition of this enzyme, preventing the cleavage of its substrates and modulating downstream signaling pathways .
Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. This results in changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biological activity over time . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation and reduced efficacy.
In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed. These include sustained changes in gene expression, cell signaling, and metabolic processes, which can influence cell behavior and overall health .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and anticancer activities, without causing significant toxicity . At higher doses, toxic or adverse effects may occur, including damage to vital organs and disruption of normal cellular functions .
Threshold effects have also been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing harm. This highlights the importance of determining the optimal dosage for safe and effective use in clinical settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and elimination from the body. The compound undergoes biotransformation through processes such as oxidation and conjugation, leading to the formation of metabolites that are excreted via the kidneys and liver .
These metabolic pathways are essential for the compound’s bioavailability and overall pharmacokinetics, influencing its therapeutic efficacy and safety profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake into cells and its localization to specific cellular compartments .
Once inside the cells, this compound can accumulate in certain tissues, influencing its biological activity and therapeutic potential. The compound’s distribution is also affected by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects on cellular processes .
Targeting signals and post-translational modifications can influence the localization of this compound, directing it to areas such as the nucleus, mitochondria, or endoplasmic reticulum. This localization is essential for the compound’s interaction with specific biomolecules and its overall biological activity .
Eigenschaften
IUPAC Name |
1-[4-[(2-methylquinolin-4-yl)methoxy]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-13-11-16(18-5-3-4-6-19(18)20-13)12-22-17-9-7-15(8-10-17)14(2)21/h3-11H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPUYDMAEUDSKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)COC3=CC=C(C=C3)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



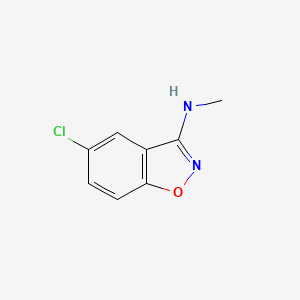
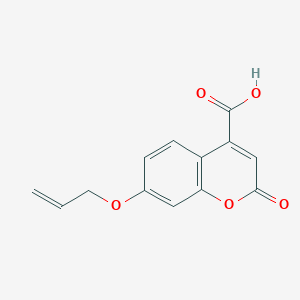


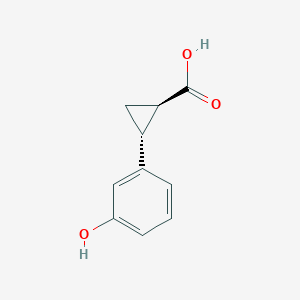
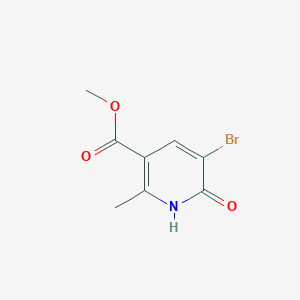
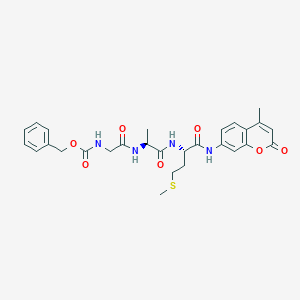
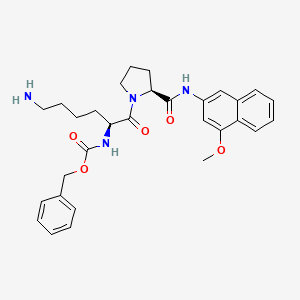


![tert-butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1434659.png)


